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3-(2-Methoxy-phenylsulfanylmethyl)-piperidine
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Overview
Description
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a methoxy-phenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethoxylated derivatives and modified piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine and similar compounds have applications across different fields:
- Antimicrobial and Anticancer Research: this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Compounds containing piperidine structures have been noted for their anti-inflammatory properties and potential therapeutic effects against various diseases.
- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking to predict how the compound interacts with specific proteins or enzymes, which can provide insights into its potential therapeutic effects. The results indicate that this compound may influence biological pathways relevant to disease mechanisms, although further research is necessary to fully elucidate these interactions.
- Organic synthesis: It is used as a building block in the synthesis of more complex molecules.
- Medicinal chemistry: Due to its unique structure, it is used in the development of new drugs.
Data Table: Similar Compounds and Their Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperidine ring with methoxyphenylsulfanylmethyl group | Antimicrobial, anticancer |
N-methylpiperidine | Methyl group on piperidine | Solvent, base in organic reactions |
Dipiperidinyl dithiuram tetrasulfide | Two piperidine rings | Accelerator in rubber vulcanization |
Thiazolidinones | Sulfur-containing heterocycles | Antidiabetic properties |
Sulfonamides | Sulfur linked to amine | Antibacterial activity |
Case Studies
- Antimicrobial Properties: A lipid transfer protein isolated from Morinda citrifolia L. seeds (McLTP 1) significantly reduced Staphylococcus aureus (ATCC 6538P and ATCC 14458) and Staphylococcus epidermidis (ATCC 12228) planktonic growth . McLTP 1 inhibited biofilm formation of both S. aureus strains . A synergistic interaction between McLTP 1 and oxacillin against S. aureus and S. epidermidis was also observed .
- Potential Therapeutic Candidate for Sepsis: In vivo experiments showed that McLTP 1 could be exploited for its antimicrobial properties and can be considered a potential therapeutic candidate for the management of clinical sepsis .
- Treatment of Visceral Leishmaniasis: Two new series of antileishmanial compounds: 2-substituted quinolines with potent in vitro activity and promising in vivo efficacy against VL, and aminothiazoles with excellent in vitro potency and good physicochemical properties have been discovered . Compound 26, when dosed orally, was able to successfully treat VL infection in an in vivo setting .
- Protective Role Against Lung Damage: An aqueous extract of Saudi red propolis effectively ameliorated the alteration of oxidative stress biomarker, malondialdehyde (MDA), as well as the antioxidant markers, glutathione peroxidase (GPx) and superoxide dismutase (SOD), in lungs of infected rats compared with infected untreated ones . The propolis extract successfully modulated the alterations in proinflammatory mediators, tumor necrosis factor-α (TNF- α) and vascular endothelial growth factor (VEGF) in serum . In addition, the propolis extract successfully modulated the oxidative DNA damage and the apoptosis biomarker, caspase 3, in lungs of S aureus infected rats compared with infected untreated animals .
- Treatment of Inflammatory/autoimmune diseases: Formamide compounds have utility in the treatment of diverse pathologies such as inflammatory/autoimmune diseases including but not limited to rheumatoid arthritis, osteoartritis, Crohn's disease and other inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenylsulfanylmethyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Another analog with a pyrrolidine ring.
Phenylsulfanylmethyl derivatives: Compounds with similar phenylsulfanylmethyl groups but different core structures.
Uniqueness
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is unique due to its specific combination of a piperidine ring and a methoxy-phenylsulfanylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H19NOS
- Molecular Weight : 237.36 g/mol
- Functional Groups : Piperidine ring, methoxy group, and a phenylsulfanylmethyl group.
This unique structure contributes to its diverse biological activities, which are essential for its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction. The general reaction can be summarized as follows:
- Reactants : Piperidine and 2-(2-methoxyphenylthio)methyl chloride.
- Conditions : Basic conditions using sodium hydroxide or potassium carbonate.
- Process : The reaction can be optimized using continuous flow reactors and purification techniques such as recrystallization or chromatography to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The exact mechanisms are still under investigation but may involve:
- Inhibition of specific enzymes or receptors relevant to tumor growth.
- Modulation of signaling pathways associated with cell cycle regulation.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding Affinity : Interaction with specific proteins or enzymes, altering their activity.
- Molecular Docking Studies : These studies predict how the compound interacts with biological targets, providing insights into its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperidine ring with methoxyphenylsulfanylmethyl group | Antimicrobial, anticancer |
N-methylpiperidine | Methyl group on piperidine | Solvent, base in organic reactions |
Dipiperidinyl dithiuram tetrasulfide | Two piperidine rings | Accelerator in rubber vulcanization |
Thiazolidinones | Sulfur-containing heterocycles | Antidiabetic properties |
Sulfonamides | Sulfur linked to amine | Antibacterial activity |
This table highlights the distinct biological activities associated with different compounds while emphasizing the potential applications of this compound.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to control groups.
- In Vitro Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells.
- Molecular Docking Analysis : Computational studies revealed high binding affinities to targets involved in cancer progression, suggesting potential pathways for therapeutic intervention.
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI Key |
MYSNTFYDRLDXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCNC2 |
Origin of Product |
United States |
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